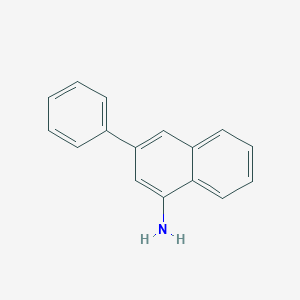![molecular formula C14H17ClFNO3 B175840 N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid ethyl ester CAS No. 141772-35-2](/img/structure/B175840.png)
N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid ethyl ester
概要
説明
N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid ethyl ester, also known as Suvorexant, is a novel drug that was approved by the FDA in 2014 for the treatment of insomnia. Suvorexant is a dual orexin receptor antagonist that works by blocking the action of orexin, a neurotransmitter that regulates wakefulness and arousal.
科学的研究の応用
N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid ethyl ester has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in improving sleep quality and duration in patients with insomnia. In addition, this compound has been investigated for its potential use in the treatment of depression, anxiety, and substance abuse disorders.
作用機序
N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid ethyl ester works by blocking the action of orexin, a neuropeptide that is involved in the regulation of wakefulness and arousal. Orexin is produced by a small group of neurons in the hypothalamus and binds to two types of receptors, orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R). By blocking the action of orexin, this compound promotes sleep and reduces wakefulness.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on the body. It has been shown to decrease wakefulness and increase the duration of both non-REM and REM sleep. This compound has also been shown to reduce the frequency of awakenings during the night and improve sleep quality. In addition, this compound has been shown to have anxiolytic and antidepressant effects, which may be related to its ability to modulate orexin signaling.
実験室実験の利点と制限
N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid ethyl ester has several advantages for use in lab experiments. It is a highly selective antagonist of the orexin receptors, which makes it a useful tool for studying the role of orexin in various physiological and pathological processes. In addition, this compound has a long half-life, which allows for sustained inhibition of orexin signaling. However, this compound has some limitations for use in lab experiments. It is a relatively new drug, and there is still much to be learned about its pharmacology and mechanism of action. In addition, this compound is not widely available, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid ethyl ester. One area of interest is the potential use of this compound in the treatment of other neurological and psychiatric disorders, such as depression, anxiety, and substance abuse disorders. Another area of interest is the development of new orexin receptor antagonists with improved pharmacological properties. Finally, further research is needed to elucidate the precise mechanisms by which this compound modulates orexin signaling and to identify potential side effects and safety concerns associated with its use.
Conclusion
This compound is a novel drug that has been approved for the treatment of insomnia. It works by blocking the action of orexin, a neurotransmitter that regulates wakefulness and arousal. This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in improving sleep quality and duration in patients with insomnia and has been investigated for its potential use in the treatment of depression, anxiety, and substance abuse disorders. This compound has several advantages for use in lab experiments, but there are also some limitations to its use. Future research is needed to fully understand the pharmacology and mechanism of action of this compound and to identify potential new therapeutic applications.
特性
CAS番号 |
141772-35-2 |
|---|---|
分子式 |
C14H17ClFNO3 |
分子量 |
301.74 g/mol |
IUPAC名 |
ethyl N-(4-chloro-5-cyclopentyloxy-2-fluorophenyl)carbamate |
InChI |
InChI=1S/C14H17ClFNO3/c1-2-19-14(18)17-12-8-13(10(15)7-11(12)16)20-9-5-3-4-6-9/h7-9H,2-6H2,1H3,(H,17,18) |
InChIキー |
PFYRQIYADNOZMC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=CC(=C(C=C1F)Cl)OC2CCCC2 |
正規SMILES |
CCOC(=O)NC1=CC(=C(C=C1F)Cl)OC2CCCC2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide](/img/structure/B175757.png)

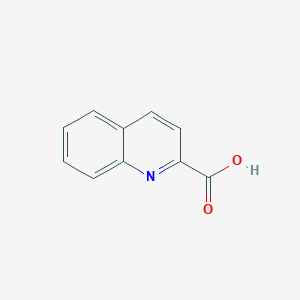

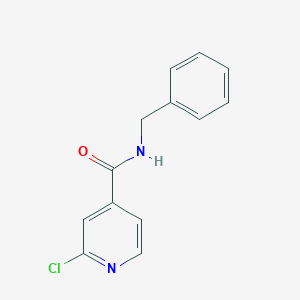
![(2R,3R,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B175773.png)


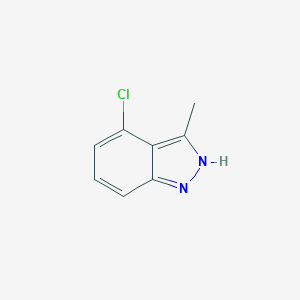
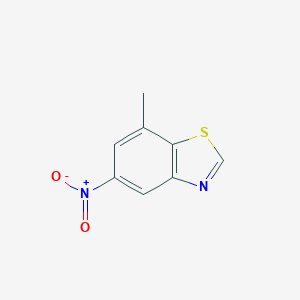

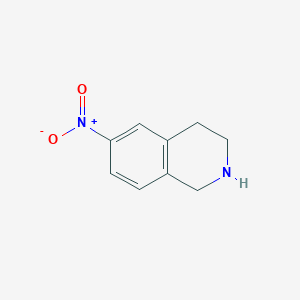
![6-(Bromomethyl)benzo[d]oxazole](/img/structure/B175791.png)
